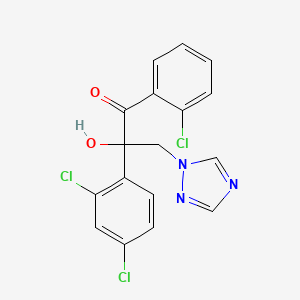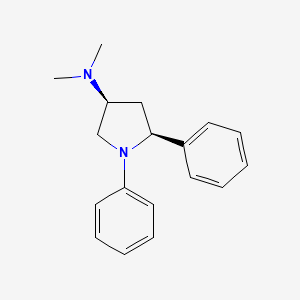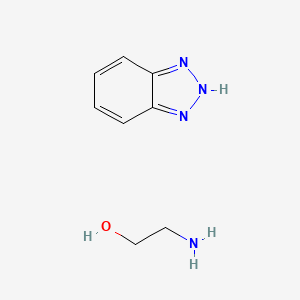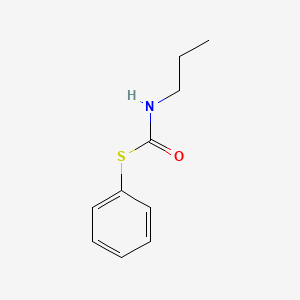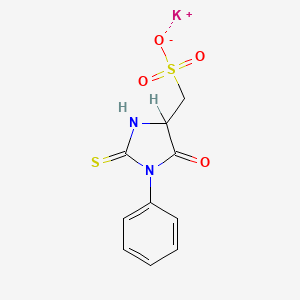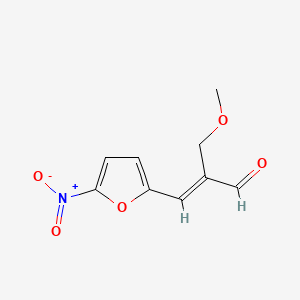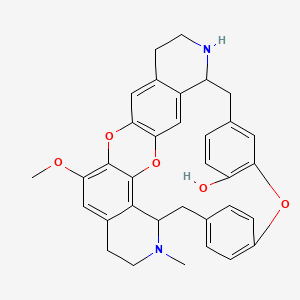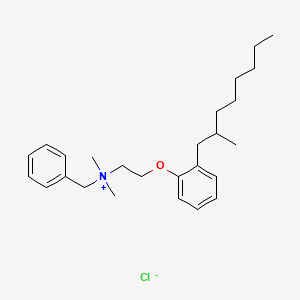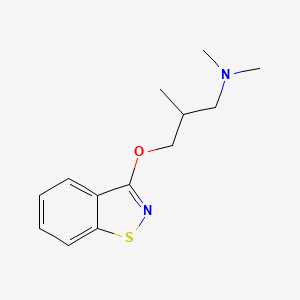![molecular formula C13H21O5P B12679489 Methyl [1-adamantyloxy(methoxy)phosphoryl]formate CAS No. 72304-89-3](/img/structure/B12679489.png)
Methyl [1-adamantyloxy(methoxy)phosphoryl]formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, methoxy(tricyclo(3311(3,7))dec-1-yloxy)-, methyl ester, oxide is a complex organic compound with a unique structure It is characterized by the presence of a phosphinecarboxylic acid group, a methoxy group, and a tricyclo decane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide typically involves multiple steps. The initial step often includes the formation of the tricyclo decane structure, followed by the introduction of the methoxy group and the phosphinecarboxylic acid group. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can interact with metal ions, enzymes, or other biomolecules, leading to various biochemical effects. The tricyclo decane structure provides stability and rigidity, which can influence the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinecarboxylic acid derivatives: Compounds with similar phosphinecarboxylic acid groups but different substituents.
Methoxy-substituted compounds: Compounds with methoxy groups attached to different core structures.
Tricyclo decane derivatives: Compounds with the tricyclo decane structure but different functional groups.
Uniqueness
Phosphinecarboxylic acid, methoxy(tricyclo(3.3.1.1(3,7))dec-1-yloxy)-, methyl ester, oxide is unique due to its combination of functional groups and structural features. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
72304-89-3 |
|---|---|
Formule moléculaire |
C13H21O5P |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
methyl [1-adamantyloxy(methoxy)phosphoryl]formate |
InChI |
InChI=1S/C13H21O5P/c1-16-12(14)19(15,17-2)18-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,1-2H3 |
Clé InChI |
YYWJIOYRAZIVMY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)P(=O)(OC)OC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


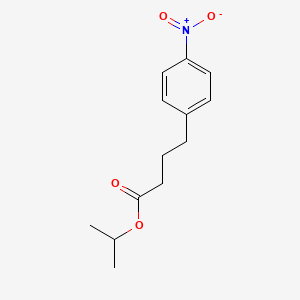

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
